N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . One common method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions for about 45 minutes, yielding a high percentage of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, ethanol, and various catalysts . For example, the compound can be reduced using hydrazine hydrate in ethanol under reflux conditions to yield the corresponding amine derivative . Substitution reactions can introduce different functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide has several scientific research applications. It has been studied for its antimicrobial activity against various bacterial and fungal strains, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, Candida albicans, and Aspergillus niger . Additionally, it has shown potential as an anticancer agent, particularly against human colorectal carcinoma (HCT116) cancer cell lines . The compound’s diverse biological activities make it a valuable candidate for further research in medicinal chemistry, biology, and pharmaceutical development.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with their cellular processes . The compound’s anticancer activity is believed to involve the inhibition of cancer cell proliferation and induction of apoptosis through various signaling pathways . Further research is needed to elucidate the precise molecular mechanisms and targets involved.
Comparison with Similar Compounds
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide can be compared with other benzoxazole derivatives, such as 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole and 4,4’-bis(2-benzoxazolyl)stilbene . These compounds share similar structural features and biological activities but differ in their specific functional groups and applications. For example, 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole exhibits strong fluorescent properties and is used as a fluorescent probe . In contrast, 4,4’-bis(2-benzoxazolyl)stilbene is known for its use in optical brightening agents
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4/c24-19(15-5-1-3-7-17(15)23(25)26)21-14-11-9-13(10-12-14)20-22-16-6-2-4-8-18(16)27-20/h1-12H,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQQOESFYMLJQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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